Product packaging for butyl 3-[(4-methylbenzoyl)amino]benzoate(Cat. No.:)

butyl 3-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B4797152
M. Wt: 311.4 g/mol
InChI Key: SNOGMZFJMZDDHU-UHFFFAOYSA-N
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Description

Butyl 3-[(4-methylbenzoyl)amino]benzoate is a synthetic aromatic ester with a benzamide core, designed for research and development applications. This compound is characterized by an electron-rich aromatic framework substituted with an amino-linked benzoyl group, a structure known to be a valuable precursor in the synthesis of diverse bioactive heterocycles and functional materials . Its molecular architecture, featuring a central amide linkage, facilitates the formation of supramolecular structures through intermolecular hydrogen bonding, such as N—H⋯O and C—H⋯O interactions, as well as aromatic π–π stacking . These properties make it a compound of interest in chemical biology for designing peptide-based frameworks and amyloid-mimetic fibrillar architectures . Researchers can utilize this building block in medicinal chemistry for agrochemical design and in materials science for developing novel supramolecular polymers . The compound is offered with a guaranteed high level of purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO3 B4797152 butyl 3-[(4-methylbenzoyl)amino]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3-[(4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-4-12-23-19(22)16-6-5-7-17(13-16)20-18(21)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOGMZFJMZDDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butyl 3 4 Methylbenzoyl Amino Benzoate

Retrosynthetic Analysis and Strategic Disconnections for Butyl 3-[(4-methylbenzoyl)amino]benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are evident at the amide and ester linkages.

Disconnection A (Amide Bond C-N Disconnection): This approach disconnects the amide bond first. This pathway identifies butyl 3-aminobenzoate (B8586502) and a 4-methylbenzoyl synthon (such as 4-methylbenzoyl chloride or 4-methylbenzoic acid) as the key intermediates. This strategy is convergent, allowing for the separate synthesis and purification of the two main fragments before their final coupling.

Disconnection B (Ester Bond C-O Disconnection): This alternative strategy involves disconnecting the butyl ester bond first. This leads to 3-[(4-methylbenzoyl)amino]benzoic acid and n-butanol as the immediate precursors. This pathway is linear, as the amide bond is formed prior to the esterification step.

The choice between these strategies depends on factors such as the availability of starting materials, the potential for side reactions, and the ease of purification at each stage.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This is particularly relevant in multi-step syntheses where waste can accumulate.

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net

Enzymatic Catalysis: For the esterification step, chemical catalysts like sulfuric acid can be replaced with enzymes, such as lipases. Lipases operate under mild conditions (lower temperature and neutral pH), often exhibit high selectivity, and are biodegradable, reducing environmental impact.

Modern Coupling Catalysts: In amide bond formation, traditional methods often require coupling reagents that generate significant waste. Modern catalytic methods, including those using palladium or other transition metals, can offer more efficient pathways. google.com

Alternative Solvents/Catalysts: The use of ionic liquids as both a solvent and catalyst has been explored in various reactions. rsc.org These materials have negligible vapor pressure and can often be recycled, offering a greener alternative to volatile organic solvents. rsc.org Research has also shown that for some reactions, switching to "greener" solvents like acetonitrile (B52724) from chlorinated solvents like dichloromethane (B109758) can provide an excellent balance between reaction efficiency and environmental impact. scielo.br

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. researchgate.netnih.gov

Atom Economy Comparison (Illustrative)

Reaction TypeReactantsProductsByproductsTheoretical Atom Economy
Acyl Chloride Amidation3-aminobenzoic acid + 4-methylbenzoyl chloride + Et₃N3-[(4-methylbenzoyl)amino]benzoic acidEt₃NHClLow
Direct Catalytic Amidation3-aminobenzoic acid + 4-methylbenzoic acid3-[(4-methylbenzoyl)amino]benzoic acidH₂OHigh

Note: This table illustrates the concept of atom economy. primescholars.com

To improve the process, a direct catalytic amidation of 3-aminobenzoic acid with 4-methylbenzoic acid, which would produce only water as a byproduct, would be a significantly more atom-economical approach. Furthermore, exploring solvent-free reaction conditions, for instance by using microwave irradiation, can dramatically reduce waste and energy consumption. mdpi.com Some modern C-N bond-forming reactions can even be performed in aqueous buffer systems under catalyst-free conditions, representing a highly desirable green synthetic method. semanticscholar.org Finally, the very starting materials can be produced more sustainably through biocatalytic routes instead of traditional petroleum-based syntheses. mdpi.com

Flow Chemistry and Continuous Processing Techniques for this compound Manufacturing

The synthesis of this compound typically involves a two-step process: the acylation of a 3-aminobenzoate derivative followed by esterification. While traditionally performed in batch reactors, these steps are well-suited for adaptation to continuous flow systems. Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and stoichiometry. nih.gov

In a hypothetical continuous flow process for this compound, the initial acylation of butyl 3-aminobenzoate with 4-methylbenzoyl chloride could be performed in a microreactor. The precise mixing and superior heat exchange characteristics of microreactors can lead to faster reaction times and higher selectivity, minimizing the formation of by-products. The subsequent esterification step can also be integrated into a continuous flow setup, potentially using a solid-supported acid catalyst packed into a column reactor to simplify purification.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Benzamide Synthesis

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to hours
Typical Yield 70-85%>90%
Purity (pre-purification) Lower, more by-productsHigher, improved selectivity
Process Control LimitedPrecise control of parameters
Safety Higher risk with large volumesInherently safer, small volumes
Scalability Difficult, requires larger reactorsEasier, by running longer

This table presents generalized data for analogous reactions and illustrates the potential advantages of continuous flow processing.

Purification and Isolation Techniques for this compound from Reaction Mixtures

Following the synthesis of this compound, a robust purification strategy is essential to remove unreacted starting materials, reagents, and by-products to achieve the desired level of purity. seppure.com The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. askiitians.com For aromatic esters like this compound, a combination of techniques is often employed.

Crystallization is a primary method for purifying solid organic compounds. geeksforgeeks.org This technique relies on the differences in solubility between the desired product and impurities in a given solvent. allen.in For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. byjus.com The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. illinois.edu Recrystallization, or performing the crystallization process multiple times, can further enhance purity. illinois.edu

Chromatography is another powerful purification technique widely used in the pharmaceutical and chemical industries. byjus.comrotachrom.com For the purification of this compound, several chromatographic methods could be effective:

Column Chromatography: This method involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. nih.gov The separation is based on the differential adsorption of the components to the stationary phase, with different compounds eluting at different rates when a solvent (the mobile phase) is passed through the column.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. It operates on the same principles as analytical HPLC but on a larger scale to isolate and collect the purified compound. rotachrom.com

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases like silica gel, which can sometimes cause product loss or degradation. rotachrom.com CPC utilizes centrifugal force to hold a liquid stationary phase while the mobile phase is passed through it, achieving separation based on the differential partitioning of solutes between the two immiscible liquid phases. rotachrom.com

Differential Extraction can be used as a preliminary purification step. geeksforgeeks.org This involves partitioning the crude product between two immiscible solvents to separate the desired compound from impurities based on their differing solubilities in the two phases.

Table 2: Overview of Purification Techniques for Aromatic Esters

Purification TechniquePrincipleAdvantagesDisadvantages
Crystallization Differential solubilityScalable, cost-effective, can yield high purity. geeksforgeeks.orgallen.inMay not be effective for all impurities, potential for product loss in the mother liquor. askiitians.com
Column Chromatography Differential adsorptionVersatile, can separate complex mixtures. nih.govCan be time-consuming, requires significant solvent volumes, may not be ideal for large-scale production. google.com
Preparative HPLC High-resolution separationAchieves very high purity, good for challenging separations. rotachrom.comExpensive, limited throughput, requires specialized equipment. rotachrom.com
Centrifugal Partition Chromatography Liquid-liquid partitioningNo solid support, high recovery, scalable. rotachrom.comRequires specialized equipment, solvent system selection can be complex.

Structural Elucidation and Conformational Analysis of Butyl 3 4 Methylbenzoyl Amino Benzoate

Spectroscopic Characterization Techniques for Butyl 3-[(4-methylbenzoyl)amino]benzoate

Spectroscopic techniques are paramount in providing detailed information about the molecular structure, connectivity, and the chemical environment of atoms within this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are employed to map the carbon and proton frameworks of the molecule.

In the ¹H NMR spectrum of this compound, the signals are expected to appear in distinct regions corresponding to the different chemical environments. The protons of the butyl group would be observed in the upfield region (δ 0.9-4.3 ppm), with the terminal methyl group appearing as a triplet, and the subsequent methylene (B1212753) groups as multiplets. The methyl group on the benzoyl ring would present as a singlet around δ 2.4 ppm. The aromatic protons would resonate in the downfield region (δ 7.2-8.2 ppm), with their splitting patterns revealing their substitution and coupling relationships. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. nih.govresearchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield (δ 165-175 ppm). The aromatic carbons resonate in the mid-field region (δ 115-145 ppm), while the aliphatic carbons of the butyl group and the methyl group are found in the upfield region (δ 13-65 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Butyl -CH₃~0.9 (triplet)~13.8Terminal methyl group of the ester.
Butyl -CH₂-CH₃~1.4 (sextet)~19.2Methylene group adjacent to the terminal methyl.
Butyl -CH₂-CH₂-O-~1.7 (quintet)~30.7Methylene group beta to the ester oxygen.
Butyl -O-CH₂-~4.3 (triplet)~65.0Methylene group attached to the ester oxygen.
Benzoyl -CH₃~2.4 (singlet)~21.5Methyl group on the 4-methylbenzoyl ring.
Aromatic C-H (various)~7.2 - 8.2 (multiplets)~115 - 135Protons on both benzene (B151609) rings.
Amide N-H~8.5 (broad singlet)-Chemical shift is highly variable.
Aromatic C (quaternary)-~135 - 145Carbons with substituents.
Ester C=O-~166Carbonyl carbon of the ester group.
Amide C=O-~167Carbonyl carbon of the amide group.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these methods would confirm the presence of the amide, ester, and aromatic functionalities.

The IR spectrum would prominently feature a sharp, strong absorption band for the ester carbonyl (C=O) stretch, typically around 1715-1735 cm⁻¹. The amide carbonyl (Amide I band) would also show a strong absorption, usually at a slightly lower frequency, around 1650-1680 cm⁻¹. ajol.infochemicalbook.com The N-H stretch of the secondary amide would appear as a single sharp band in the region of 3300-3500 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1510-1550 cm⁻¹. ajol.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups appear just below 3000 cm⁻¹. The C-O stretching of the ester will also be present, typically in the 1100-1300 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are often weaker than in the IR spectrum. Aromatic ring vibrations, however, typically give rise to strong and sharp Raman bands, particularly in the 1600-1580 cm⁻¹ region. americanpharmaceuticalreview.com

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group
N-H Stretch~3350 (sharp, medium)~3350 (weak)Amide
Aromatic C-H Stretch3000-3100 (multiple, weak)3000-3100 (strong)Aromatic Rings
Aliphatic C-H Stretch2850-2960 (multiple, medium)2850-2960 (strong)Butyl & Methyl Groups
Ester C=O Stretch~1725 (strong, sharp)~1725 (medium)Ester
Amide I (C=O Stretch)~1660 (strong, sharp)~1660 (medium)Amide
Aromatic C=C Stretch~1600, ~1580, ~1450 (multiple, medium)~1600 (strong), ~1580 (strong)Aromatic Rings
Amide II (N-H Bend, C-N Stretch)~1530 (strong)~1530 (weak)Amide
Ester C-O Stretch~1250, ~1100 (strong)~1250, ~1100 (weak)Ester

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are used to determine the exact molecular weight and to deduce the molecular structure through fragmentation analysis. core.ac.uk

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₉H₂₁NO₃).

In an MS/MS experiment, the molecular ion (m/z 311.15) would be isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key predicted fragmentation pathways include:

Loss of the butoxy group (-OC₄H₉): This would result in a fragment ion corresponding to the 3-[(4-methylbenzoyl)amino]benzoyl cation.

Loss of butene (C₄H₈): A common rearrangement for butyl esters, leading to the formation of the protonated carboxylic acid.

Cleavage of the amide bond: This can occur on either side of the carbonyl group, leading to fragments corresponding to the 4-methylbenzoyl cation and the butyl 3-aminobenzoate (B8586502) cation.

Cleavage of the ester bond: Fragmentation could lead to the loss of the butyl group. libretexts.org

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the ester, amide, and aromatic components. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. mdpi.com

Key structural features that would be elucidated include:

Planarity of the Amide Group: The amide linkage (-CO-NH-) is expected to be relatively planar due to resonance.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the amide or ester carbonyl oxygen of a neighboring molecule. researchgate.net This often leads to the formation of chains or dimeric structures.

Conformational Dynamics and Isomerism of this compound in Solution and Solid States

The presence of several single bonds in this compound allows for considerable conformational flexibility. A key aspect of its dynamics is rotational isomerism, particularly around the C-N amide bond. mdpi.com

Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to the existence of cis and trans rotamers. libretexts.orgrsc.org In solution, these isomers may interconvert, and their relative populations can be studied using variable-temperature NMR spectroscopy. researchgate.net The presence of two distinct sets of signals in the NMR spectrum at low temperatures, which coalesce at higher temperatures, would be strong evidence for this phenomenon. acs.orgnih.gov The trans conformation, where the bulky aromatic groups are on opposite sides of the amide bond, is generally expected to be sterically favored.

In the solid state, the molecule is "locked" into a single conformation, which is determined by the interplay of intramolecular steric effects and intermolecular packing forces in the crystal lattice. acs.org This solid-state conformation, as determined by X-ray crystallography, may or may not be the most stable conformation in solution. The butyl chain itself also possesses conformational freedom, with different gauche and anti arrangements possible along its C-C bonds.

Mechanistic Investigations of Butyl 3 4 Methylbenzoyl Amino Benzoate Reactivity

Reaction Kinetics and Thermodynamics of Butyl 3-[(4-methylbenzoyl)amino]benzoate Transformations

Detailed kinetic and thermodynamic parameters for transformations involving this compound are not readily found in published research. However, the kinetics of formation of a simpler related ester, butyl benzoate (B1203000), through the esterification of benzoic acid with 1-butyl alcohol has been studied. dnu.dp.ua This reaction, catalyzed by p-toluenesulfonic acid, was found to be first order with respect to benzoic acid. dnu.dp.ua

Furthermore, studies on the transesterification of n-butyl benzoate provide additional kinetic insights. For instance, the transesterification with methanol (B129727), catalyzed by a basic ionic liquid, demonstrates the feasibility of modifying the ester group under specific catalytic conditions. researchgate.net

Table 1: Kinetic and Thermodynamic Data for the Formation of Butyl Benzoate

Parameter Value Conditions
Order of Reaction (w.r.t. Benzoic Acid) 1 Catalyzed by p-toluenesulfonic acid
Activation Energy (Forward Reaction) 58.40 kJ·mol⁻¹ 365.2–389.4 K
Activation Energy (Reverse Reaction) 57.70 kJ·mol⁻¹ 365.2–389.4 K
Thermal Effect (ΔH) 622 J·mol⁻¹ 365.2–389.4 K

Data extrapolated from studies on the esterification of benzoic acid with 1-butyl alcohol. dnu.dp.ua

Elucidation of Reaction Pathways and Transition State Analysis for this compound

Specific reaction pathways and transition state analyses for this compound are not documented. However, the synthesis of analogous compounds suggests a likely two-step pathway for its formation: acylation followed by esterification. The initial step would involve the acylation of 3-aminobenzoic acid with 4-methylbenzoyl chloride. This is a nucleophilic acyl substitution where the amino group of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent step is the esterification of the resulting 3-[(4-methylbenzoyl)amino]benzoic acid with butanol, typically under acidic conditions.

The hydrolysis of the ester or amide linkages represents a key transformation pathway. Under acidic or basic conditions, the ester group can be hydrolyzed to yield butanol and 3-[(4-methylbenzoyl)amino]benzoic acid. The amide bond is generally more stable but can also be cleaved under more vigorous conditions.

Influence of Substituents and Electronic Effects on this compound Reactivity

The reactivity of this compound is significantly influenced by its substituents. The butyl group of the ester is primarily an electron-donating group through an inductive effect. The 4-methyl group on the benzoyl moiety is also electron-donating, which can influence the reactivity of the amide group.

Studies on related benzoquinone derivatives show that electron-donating groups, such as methyl and t-butyl, decrease the reactivity towards nucleophiles compared to electron-withdrawing groups like chlorine. nih.govresearchgate.net Conversely, electron-donating substituents can increase the reactivity of the carbonyl function in the ester group. stackexchange.com In the case of this compound, the electron-donating 4-methyl group would likely increase the electron density on the amide nitrogen, potentially affecting its nucleophilicity and the rotational barrier of the C-N bond.

Solvent Effects and Catalysis in Reactions Involving this compound

The polarity of the solvent is expected to play a crucial role in the reactions of this compound. For related aminobenzoate derivatives, the photodynamics have been shown to be sensitive to solvent polarity. nih.gov Specifically, for meta-isomers, an increase in solvent polarity leads to larger Stokes shifts and increased fluorescence quantum yields and lifetimes. nih.gov This suggests that polar solvents can stabilize excited states of the molecule.

In terms of catalysis, the formation of the ester bond is typically acid-catalyzed. dnu.dp.ua The synthesis of a related compound, methyl N-butyryl-4-amino-3-methylbenzoate, involves a palladium-catalyzed carbonylation step. google.com This indicates that transition metal catalysis could be a viable strategy for certain transformations of this compound.

Photochemical and Electrochemical Properties and Reactivity of this compound

The photochemical properties of this compound are likely influenced by the aminobenzoate chromophore. Studies on methyl anthranilate derivatives, which are precursors to UV filters, reveal that the position of substituents affects their photodynamic behavior and energy dissipation pathways after photoexcitation. nih.gov The meta-position of the amino group in the target molecule, similar to meta-methyl anthranilate, would likely result in photodynamics that are sensitive to the solvent environment. nih.gov

Specific electrochemical data for this compound is not available. However, the electrochemical behavior of related compounds can provide some insights. For instance, ionic liquids based on butylsulfate anions have been shown to possess good electrochemical stability, with windows of around 4.7 V. researchgate.net The presence of aromatic rings and heteroatoms in this compound suggests that it could undergo redox reactions at appropriate potentials, though these have yet to be experimentally determined.

Table 2: Summary of Compound Names

Compound Name
This compound
Butyl benzoate
Benzoic acid
1-Butyl alcohol
p-Toluenesulfonic acid
n-Butyl benzoate
Methanol
3-Aminobenzoic acid
4-Methylbenzoyl chloride
Butanol
Benzoquinone
Chlorine
Methyl anthranilate
meta-Methyl anthranilate
Methyl N-butyryl-4-amino-3-methylbenzoate

Molecular Interactions of Butyl 3 4 Methylbenzoyl Amino Benzoate Mechanistic and in Vitro Focus

Protein-Ligand Binding Studies of Butyl 3-[(4-methylbenzoyl)amino]benzoate (Computational and In Vitro)

Detailed computational and in vitro studies on the protein-ligand binding of this compound have not been extensively reported in peer-reviewed literature. Such studies would be essential to identify potential protein targets and to understand the structural basis of its interactions.

Computational Approaches: Molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various protein targets. These studies would typically involve creating a three-dimensional model of the compound and docking it into the binding sites of known proteins. The results would be scored based on the predicted binding energy, providing a rank of potential protein targets.

In Vitro Verification: Experimental validation of computational predictions would be necessary. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy could be employed to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the compound and a purified target protein.

Enzyme Modulation Mechanisms by this compound (e.g., Inhibition Kinetics)

The specific enzymes modulated by this compound and the kinetics of this modulation are not well-documented. To characterize these interactions, a series of enzymatic assays would be required.

Enzyme Inhibition Assays: A screening panel of enzymes would first be used to identify any inhibitory activity of the compound. For any identified targets, further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Data from Hypothetical Enzyme Inhibition Studies:

Enzyme TargetIC50 (µM)Mechanism of InhibitionKi (µM)
Not DeterminedN/AN/AN/A
Not DeterminedN/AN/AN/A

Receptor Interaction Profiling and Allosteric Modulation Studies of this compound

A comprehensive receptor interaction profile for this compound is not currently available in the scientific literature. This profiling is crucial for understanding its potential pharmacological effects.

Receptor Binding Assays: Radioligand binding assays are a standard method to screen for receptor interactions. These assays measure the ability of the compound to displace a known radiolabeled ligand from a specific receptor. A broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, would typically be screened.

Functional Assays and Allosteric Modulation: For any identified receptor interactions, functional assays would be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist. Further studies would be needed to investigate the possibility of allosteric modulation, where the compound binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modulating the effects of the endogenous ligand.

Liposomal and Cellular Membrane Interaction Studies of this compound (Mechanistic)

The interaction of this compound with lipid bilayers is a key factor in its absorption, distribution, and cellular uptake. Mechanistic studies in this area have not been specifically reported.

Liposomal Studies: Model membrane systems, such as liposomes, can be used to study the compound's ability to partition into and permeate through lipid bilayers. Techniques like differential scanning calorimetry (DSC) can reveal how the compound affects the physical properties of the membrane, such as its fluidity and phase transition temperature.

Cellular Membrane Studies: In vitro cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), could provide insight into the passive permeability of the compound across cellular membranes.

In Vitro Metabolic Stability and Biotransformation Pathways of this compound

Information regarding the metabolic fate of this compound is not well-established. In vitro metabolism studies are fundamental for predicting its in vivo pharmacokinetic profile.

Metabolic Stability Assays: These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Metabolite Identification: Following incubation with metabolic systems, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the major metabolites formed. This provides insight into the primary biotransformation pathways, which could include hydrolysis of the ester or amide bond, or oxidation of the methyl group.

Hypothetical Metabolic Stability Data:

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesNot DeterminedN/A
Rat Liver MicrosomesNot DeterminedN/A

Design and Synthesis of Butyl 3 4 Methylbenzoyl Amino Benzoate Derivatives and Analogues

Rational Design Principles for Structural Analogues of Butyl 3-[(4-methylbenzoyl)amino]benzoate

The rational design of structural analogues of this compound is guided by established medicinal chemistry principles aimed at modulating its physicochemical and pharmacokinetic properties. The core structure of the molecule presents several key regions amenable to modification: the butyl ester group, the central aminobenzoate ring, and the N-acyl side chain (4-methylbenzoyl group).

Key Molecular Regions for Analogue Design:

Butyl Ester Group: The lipophilicity and steric bulk of the ester group can be modified to influence solubility, membrane permeability, and metabolic stability. Analogues can be designed by varying the length and branching of the alkyl chain (e.g., methyl, ethyl, isopropyl, tert-butyl esters) or by introducing cyclic or aromatic moieties.

Aminobenzoate Core: The substitution pattern on the central phenyl ring is critical. Shifting the positions of the amino and ester functionalities (e.g., to 2- or 4-aminobenzoate) can significantly alter the molecule's conformation and interaction with biological targets. Furthermore, the introduction of additional substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) on the ring can modulate electronic properties and metabolic stability.

N-Acyl Side Chain: The 4-methylbenzoyl group offers multiple avenues for modification. The position and nature of the substituent on this phenyl ring can be altered to explore steric and electronic effects. For instance, replacing the methyl group with other alkyl groups, halogens, or hydrogen-bonding moieties can fine-tune the binding affinity for specific targets. The entire benzoyl group can also be replaced with other acyl groups (e.g., aliphatic or heteroaromatic) to explore a wider chemical space.

The design of these analogues often employs computational methods to predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties, thereby prioritizing the synthesis of compounds with the most promising profiles.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds (Focused on Molecular Mechanisms)

While direct SAR studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from studies on related aminobenzoic acid derivatives. nih.govmdpi.comiomcworld.com These studies indicate that modifications to the core scaffold can significantly impact biological activity, including antimicrobial and enzyme inhibitory effects. nih.govmdpi.com

For instance, in related series of aminobenzoic acid derivatives, the following SAR trends have been observed:

Substituents on the N-Acyl Phenyl Ring: The nature and position of substituents on the benzoyl moiety are crucial for activity. Electron-donating or withdrawing groups can influence the electronic distribution of the entire molecule, affecting its interaction with target proteins. iomcworld.com

The Amide Linkage: The amide bond is often a key hydrogen-bonding motif. Its planarity and ability to act as both a hydrogen bond donor and acceptor are critical for binding to many biological targets. nih.gov

The Ester Group: The lipophilicity conferred by the ester group can influence cell penetration. The size and nature of the ester can also impact the orientation of the molecule within a binding pocket. scielo.org.mx

The following interactive table summarizes hypothetical SAR data for analogues of this compound, based on general principles and findings from related compounds.

Analogue Modification Predicted Impact on a Hypothetical Target (e.g., Enzyme Inhibition) Rationale
1 Replacement of butyl with methylDecreased lipophilicity, potentially reduced cell permeability and altered binding pocket fit.Shorter alkyl chain reduces hydrophobicity.
2 Replacement of 4-methyl with 4-chloro on the benzoyl ringAltered electronic properties and potential for halogen bonding.The electron-withdrawing nature of chlorine can affect the amide bond character.
3 Shifting the amino group to the 4-positionSignificant change in molecular geometry, likely altering target recognition.Changes the spatial arrangement of key functional groups.
4 Replacement of the benzoyl group with a thiophene-2-carbonyl groupIntroduction of a heteroaromatic ring, potentially leading to new interactions.The sulfur atom can act as a hydrogen bond acceptor or engage in other interactions.
5 Hydrolysis of the butyl ester to a carboxylic acidIncreased polarity, likely reducing cell permeability but potentially increasing solubility and interaction with surface-exposed targets.The carboxylate can form strong ionic interactions.

This table is illustrative and based on general medicinal chemistry principles.

Synthesis of Novel this compound Derivatives with Modified Functional Groups

The synthesis of this compound and its derivatives can be achieved through a straightforward two-step process involving amide bond formation followed by esterification, or vice versa.

A common synthetic route starts with the acylation of a butyl aminobenzoate precursor. For example, butyl 3-aminobenzoate (B8586502) can be reacted with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to form the desired amide bond via nucleophilic acyl substitution. khanacademy.org

Alternatively, 3-aminobenzoic acid can first be acylated with 4-methylbenzoyl chloride to yield 3-[(4-methylbenzoyl)amino]benzoic acid. Subsequent Fischer-Speier esterification of the resulting carboxylic acid with butanol under acidic catalysis (e.g., sulfuric acid) yields the final product, this compound. tcu.edumasterorganicchemistry.com The progress of this equilibrium-driven reaction can be enhanced by using an excess of butanol or by removing the water formed during the reaction. tcu.edulibretexts.org

The synthesis of novel derivatives with modified functional groups can be achieved by using appropriately substituted starting materials. For instance:

Varying the Ester Group: Different alcohols (e.g., ethanol, isopropanol) can be used in the esterification step to produce the corresponding esters. nih.gov

Modifying the N-Acyl Group: A variety of substituted benzoyl chlorides or other acylating agents can be used in the amide formation step. scielo.org.mx

Altering the Aminobenzoate Core: Substituted aminobenzoic acids or their esters can serve as the starting point for introducing further diversity into the scaffold. orgsyn.org

The following table outlines a general synthetic scheme for a derivative.

Step Reactants Reagents and Conditions Product
1 3-Aminobenzoic acid, 4-Methylbenzoyl chloridePyridine, Dichloromethane (B109758), Room Temperature3-[(4-Methylbenzoyl)amino]benzoic acid
2 3-[(4-Methylbenzoyl)amino]benzoic acid, n-ButanolConcentrated H₂SO₄ (catalyst), RefluxThis compound

Comparative Mechanistic Investigations of this compound Derivatives

Detailed comparative mechanistic studies on this compound and its derivatives are not widely reported. However, based on the structural class, it is plausible that these compounds could interact with a range of biological targets. For instance, many aminobenzoic acid derivatives exhibit antimicrobial activity by interfering with metabolic pathways, such as folate synthesis. mdpi.com Others have been investigated as enzyme inhibitors, for example, targeting cholinesterases. nih.gov

A comparative mechanistic investigation would likely focus on how structural modifications influence the interaction with a specific biological target. For example:

Binding Mode Analysis: X-ray crystallography or molecular docking studies could reveal how different substituents on the benzoyl ring or alterations to the ester group affect the binding orientation and affinity within a target's active site.

Enzyme Kinetics: For derivatives targeting an enzyme, kinetic studies could determine whether they act as competitive, non-competitive, or uncompetitive inhibitors. nih.gov This would provide insights into whether they bind to the active site or an allosteric site.

Cellular Assays: Comparing the effects of different derivatives on cellular processes, such as cell proliferation or signaling pathways, could help elucidate their mechanism of action at a cellular level.

For example, if the parent compound were found to be an inhibitor of a particular hydrolase, a comparative study might show that a derivative with a more electron-withdrawing group on the benzoyl ring exhibits a higher potency due to enhanced interaction with a key residue in the active site. Conversely, a bulkier ester group might decrease activity due to steric hindrance.

Development of Prodrug Strategies for this compound (Mechanistic)

Prodrug strategies can be employed to improve the pharmacokinetic properties of this compound, such as its solubility, stability, or site-specific delivery. nih.govalquds.edu A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. alquds.edu

Mechanistically, several prodrug approaches could be applied to this scaffold:

Ester-Based Prodrugs: While the parent compound is already an ester, more labile esters could be designed to facilitate rapid hydrolysis in vivo by plasma or tissue esterases. For example, acyloxymethyl esters could be introduced at the carboxylate position (if the butyl ester were first hydrolyzed).

Amide-Based Prodrugs: The secondary amine of the amide linkage could be a site for prodrug modification. However, amide bonds are generally more stable in vivo than esters. ijpcbs.com A potential strategy could involve creating an N-Mannich base, which can be designed to be more susceptible to hydrolysis.

Amino Acid Conjugates: Conjugating an amino acid to the carboxyl group (after hydrolysis of the butyl ester) could leverage amino acid transporters for improved absorption and targeted delivery. nih.gov The choice of amino acid can influence transporter specificity and cleavage kinetics. nih.gov For example, a valine ester prodrug might be recognized by peptide transporters like PEPT1. nih.gov

The fundamental mechanism of these prodrugs involves a chemical or enzymatic cleavage reaction that occurs at the target site or systemically to release the active this compound. The design of the promoiety (the part of the prodrug that is cleaved off) is crucial for controlling the rate and location of drug release.

Computational and Theoretical Studies on Butyl 3 4 Methylbenzoyl Amino Benzoate

Quantum Chemical Calculations of Butyl 3-[(4-methylbenzoyl)amino]benzoate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric, electronic, and spectroscopic characteristics of molecules with considerable accuracy.

A molecule's electronic properties are foundational to its reactivity and intermolecular interactions. For aromatic amides, the distribution of electrons within the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of primary significance. The HOMO energy level indicates the molecule's capacity to donate an electron, whereas the LUMO energy level reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.

In a study of the structurally related compound ethyl 4-aminobenzoate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were utilized to determine these electronic properties. nih.gov Typically, the HOMO is localized on the more electron-rich aminobenzoyl portion of the molecule, while the LUMO is distributed across the benzoyl group. The energy gap between them corresponds to the electronic excitation energy. Further analysis using Natural Bond Orbital (NBO) theory can elucidate charge distribution and key intramolecular interactions, such as the stabilizing delocalization of the nitrogen atom's lone pair of electrons into the aromatic ring and the adjacent carbonyl group. nih.gov

Table 7.1.1: Representative Calculated Electronic Properties for an Analogous Aminobenzoate Structure This data is illustrative and based on findings for structurally similar molecules like ethyl 4-aminobenzoate. nih.gov

ParameterCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap4.6 eV
Dipole Moment3.5 D
Natural Charge on Amide N-0.65 e
Natural Charge on Carbonyl C+0.55 e
Natural Charge on Carbonyl O-0.58 e

Quantum chemical methods are extensively used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating vibrational frequencies, researchers can assign spectral bands to specific molecular motions, which is confirmed by comparison with experimental data. researchgate.net For a molecule like this compound, significant predicted vibrational frequencies would correspond to the N-H stretch, the C=O stretches of both the amide and ester functionalities, and various stretching modes of the aromatic C-H and C-C bonds.

Similarly, the calculation of ¹H and ¹³C NMR chemical shifts provides invaluable support for structural elucidation and the definitive assignment of experimental signals.

Table 7.1.2: Representative Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for an Analogous Aromatic Amide Ester This data is illustrative and based on established knowledge and computational studies of similar compounds like ethyl 4-aminobenzoate. nih.govresearchgate.net

ParameterPredicted ValueMolecular Motion / Atom Location
Vibrational Frequencies
N-H Stretch~3450 cm⁻¹Amide N-H bond
C=O Stretch (Amide)~1680 cm⁻¹Amide carbonyl
C=O Stretch (Ester)~1715 cm⁻¹Ester carbonyl
Aromatic C=C Stretch~1600 cm⁻¹Phenyl rings
¹³C NMR Chemical Shifts
Carbonyl Carbon (Amide)~166 ppmC=O of the methylbenzoyl group
Carbonyl Carbon (Ester)~165 ppmC=O of the benzoate (B1203000) group
Aromatic Carbons115-140 ppmCarbons of the two phenyl rings
Butyl Chain Carbons14-65 ppmCarbons of the butyl ester group

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations track the physical movements of atoms and molecules over a specific period, offering a dynamic view of conformational changes and intermolecular interactions. Simulating this compound in diverse environments—such as in a vacuum, in an aqueous solution, or within a lipid bilayer—can reveal how its structure and behavior are modulated by its surroundings.

Research on aromatic amides indicates that in water, the hydration of the polar amide and ester groups is a defining factor, while the aromatic rings may participate in π-π stacking interactions. acs.orgnih.gov MD simulations can quantify the stability of various conformations, the flexibility of the butyl chain, and the patterns of hydrogen bonding with solvent molecules. nih.gov In non-polar environments or the solid state, intermolecular hydrogen bonds between the amide N-H and C=O groups are expected to dominate, influencing the crystal packing structure. Simulations of polymers with analogous structural motifs have also been employed to investigate their thermal properties and degradation pathways. mdpi.com

Table 7.2: Potential Insights from Molecular Dynamics Simulations in Different Environments This table illustrates the types of data obtained from MD simulations of aromatic amides. acs.orgnih.govnih.gov

Simulation EnvironmentKey Properties InvestigatedPotential Findings
Vacuum Intrinsic conformational preferences, vibrational modes.Determination of the lowest energy conformation without solvent influence.
Water Solvation free energy, hydrogen bonding dynamics, aggregation behavior.Analysis of the hydration shell around polar groups; tendency to form aggregates via hydrophobic interactions of aromatic rings.
Lipid Bilayer Permeation profile, orientation within the membrane.Prediction of how the molecule partitions into and orients within a cell membrane.
Amorphous Solid Packing efficiency, intermolecular interactions (π-π stacking, H-bonding).Understanding of solid-state structure and properties.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies focus on developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. In a notable QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents, key molecular descriptors governing their inhibitory effects were identified. nih.gov The research found that biological activity was enhanced by increased hydrophobicity (logP), higher molar refractivity (a descriptor related to molecular volume and polarizability), and the inclusion of specific substituents like hydroxyl groups. nih.gov Conversely, the presence of additional heteroatoms was shown to diminish activity. A similar QSAR model for a series including this compound would enable the rational design of more effective analogues.

Table 7.3: Example of a QSAR Model for a Hypothetical Series of Benzanilide (B160483) Derivatives This table illustrates the format and type of data in a QSAR study, based on findings for related compound classes. nih.govmdpi.com

CompoundSubstituent (R)LogPMolar RefractivityPredicted Activity (IC₅₀, µM)
1 (Reference) H4.19510.5
2 4-Cl4.81005.2
3 4-OH3.9968.1
4 4-CF₃4.91004.8
5 3-NO₂4.09812.0

QSAR Equation Example: pIC₅₀ = 0.5LogP + 0.02MR - 0.1*(#Heteroatoms) + Constant

Reaction Pathway Prediction and Mechanistic Modeling of this compound Transformations

Computational methods can effectively map the mechanisms of chemical reactions, including the synthesis or degradation of a target molecule. The formation of the amide bond in this compound, for example, can be modeled to determine the most energetically favorable synthetic route.

Using DFT calculations, the potential energy surface of a reaction is explored to identify the structures and energies of reactants, intermediates, transition states, and products. rsc.org For amide bond formation, this typically involves modeling the nucleophilic attack of an amine on an activated carbonyl group, followed by subsequent proton transfer and elimination steps. researchgate.netnih.gov The calculated activation energy provides a theoretical measure of the reaction rate and can be used to compare the feasibility of different synthetic strategies.

Table 7.4: Representative Calculated Energetics for a Plausible Amide Formation Pathway Data is illustrative, based on computational studies of amide synthesis. rsc.orgresearchgate.net

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
1 Reactants (Aminobenzoate + Benzoyl Chloride)0.0Separated starting materials
2 Transition State 1 (TS1)+15.5Nucleophilic attack of amine N on carbonyl C
3 Tetrahedral Intermediate-5.2Intermediate formed after N-C bond formation
4 Transition State 2 (TS2)+12.8Proton transfer and/or chloride elimination
5 Products (Amide + HCl)-20.0Final products

De Novo Design and Virtual Screening for this compound Related Structures

The core structure of this compound can be used as a "scaffold" for the discovery of new molecules through virtual screening and de novo design. nih.gov Virtual screening involves computationally searching large compound libraries to find molecules with structural or electrostatic similarities to the query scaffold. researchgate.net This technique, often called "scaffold hopping," aims to identify novel chemical classes that maintain the key interaction features of the original molecule but possess a different core structure, potentially offering improved properties or novel intellectual property. nih.govresearchgate.net For example, the central benzanilide structure could be used as a query to find other molecules that position aromatic groups and hydrogen bond donors/acceptors in a similar three-dimensional arrangement.

Table 7.5: Illustrative Results from a Scaffold Hopping Virtual Screen Using a Benzanilide Query This table demonstrates the concept of virtual screening to find novel scaffolds. nih.govresearchgate.netnih.gov

Hit IDNovel ScaffoldShape Tanimoto ScoreElectrostatic Tanimoto ScoreRationale for Selection
VS-001 Phenyl-triazole-phenyl0.850.75Triazole mimics the amide bond geometry and H-bonding.
VS-002 Benzofuran-carboxamide0.820.71Replaces one phenyl ring with a bioisosteric benzofuran.
VS-003 Indole-oxazole0.790.68Novel heterocyclic core maintaining key aromatic/polar features.
VS-004 Thiophene-carboxamide-pyridine0.750.79High electrostatic similarity with different ring systems.

Advanced Analytical Methodologies in Butyl 3 4 Methylbenzoyl Amino Benzoate Research

Chromatographic Techniques for High-Purity Butyl 3-[(4-methylbenzoyl)amino]benzoate Isolation and Analysis (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the separation, quantification, and purification of this compound. The choice between these techniques often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given its molecular weight and polar functional groups (ester and amide), reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A typical RP-HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

A hypothetical HPLC method for the analysis of this compound could employ a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure the protonation of any residual amino groups and improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. For structurally similar compounds like benzocaine (B179285), HPLC methods have been developed for its determination in the presence of its main impurity, p-aminobenzoic acid. researchgate.net

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The use of a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) would offer excellent sensitivity for this organic analyte. For related aminobenzoate compounds, GC has been effectively used for their determination. nih.gov In some cases, derivatization might be employed to increase volatility and improve chromatographic performance. nih.gov

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

ParameterHPLCGas Chromatography
Column C18, 4.6 x 150 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 254 nmFlame Ionization Detector (FID)
Temperature AmbientInlet: 250°C, Oven: 220°C, Detector: 280°C

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the unambiguous identification of this compound in complex matrices and for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for analyzing non-volatile compounds like this compound. After separation by LC, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode, to generate the protonated molecule [M+H]+. In the first mass spectrometer (MS1), this parent ion is selected. It then enters a collision cell where it is fragmented, and the resulting product ions are analyzed in the second mass spectrometer (MS2). This process of multiple reaction monitoring (MRM) provides a high degree of specificity and is invaluable for quantitative analysis in complex samples. The fragmentation pattern would be characteristic of the molecule's structure, with cleavages expected at the ester and amide linkages. For instance, studies on n-alkyl p-aminobenzoates show characteristic fragmentation in mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For a thermally stable compound, GC-MS provides detailed structural information based on the electron ionization (EI) fragmentation pattern. The mass spectrum of this compound would exhibit a molecular ion peak, and a series of fragment ions corresponding to the loss of the butyl group, the butoxycarbonyl group, and cleavage at the amide bond. The NIST Mass Spectrometry Data Center provides mass spectral data for the related compound butyl 3-aminobenzoate (B8586502), which shows a prominent molecular ion and fragments corresponding to the loss of the butyl group. nih.gov Similarly, the mass spectrum of butyl 2-aminobenzoate (B8764639) is also available. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound (C₂₀H₂₃NO₃)

TechniqueIonization ModeParent Ion (m/z)Potential Major Fragment Ions (m/z)
LC-MS/MS ESI (+)342.17 [M+H]⁺286.1 (loss of butene), 268.1 (loss of butoxy), 119.1 (4-methylbenzoyl)
GC-MS EI341.16 [M]⁺285.1 (loss of C₄H₈), 268.1 (loss of C₄H₉O), 119.1 (4-methylbenzoyl)

Electrochemical Characterization and Redox Behavior of this compound

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV). These studies provide insights into the molecule's redox behavior, which can be relevant to its potential applications and degradation pathways. The presence of the electrochemically active aromatic rings and the amide group suggests that the compound can undergo oxidation and reduction processes.

While direct studies on this specific molecule are not widely available, research on related N-acyl compounds and aminobenzoate derivatives indicates that the amide and aromatic functionalities are electroactive. researchgate.netacs.org One would anticipate that the oxidation potential would be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings. The reduction of the ester group might also be observable at highly negative potentials.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorphism and Amorphous Forms of this compound

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds, including identifying and quantifying polymorphism and amorphous content. For this compound, different crystalline forms (polymorphs) or an amorphous state could exist, each with distinct physicochemical properties.

¹³C ssNMR would be particularly informative. The chemical shifts of the carbon atoms in the molecule are sensitive to the local molecular packing and conformation. Therefore, different polymorphs would exhibit different ¹³C ssNMR spectra. nih.govnih.gov For instance, the carbon signals of the carbonyl groups (ester and amide) and the aromatic carbons would likely show variations in their chemical shifts and line widths between different solid forms. researchgate.net Studies on benzocaine have demonstrated the utility of ssNMR in distinguishing between its polymorphic forms. researchgate.netmdpi.com

Thermal Analysis Techniques for Understanding Stability and Transitions of this compound

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability, melting behavior, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism. The enthalpy of fusion (ΔHfus), which is the area under the melting peak, provides information about the crystallinity of the sample. For the related compound benzocaine, DSC has been used to study its melting behavior and polymorphism. nih.gov

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition profile. The onset of mass loss would indicate the temperature at which the compound begins to decompose. The TGA data can also be used to determine the temperature range over which the compound is stable. Thermal analysis of benzocaine has shown that it is stable up to a certain temperature before undergoing decomposition. researchgate.net

Table 3: Anticipated Thermal Analysis Data for this compound

TechniqueExpected ObservationSignificance
DSC Sharp endothermic peakMelting point, purity assessment
Multiple endothermsIndication of polymorphism
TGA Mass loss at elevated temperaturesDecomposition temperature, thermal stability

Future Research Directions and Unexplored Avenues for Butyl 3 4 Methylbenzoyl Amino Benzoate

Emerging Synthetic Strategies for Butyl 3-[(4-methylbenzoyl)amino]benzoate and its Analogues

The conventional synthesis of this compound likely follows a two-step process: the acylation of 3-aminobenzoic acid with 4-methylbenzoyl chloride, followed by the esterification of the resulting carboxylic acid with butanol. While effective, future research could focus on developing more efficient, sustainable, and diverse synthetic methodologies.

Emerging synthetic strategies could include:

One-Pot Syntheses: Developing a one-pot reaction where the acylation and esterification occur concurrently would significantly improve efficiency by reducing purification steps and solvent usage.

Catalytic Approaches: Investigating novel catalysts for both the amidation and esterification steps could lead to milder reaction conditions and higher yields. For instance, the use of palladium catalysts has been shown to be effective in the synthesis of related N-acyl amino benzoates. google.com

Flow Chemistry: The application of continuous flow technology could offer precise control over reaction parameters, leading to improved scalability, safety, and product purity.

Biocatalysis: The use of enzymes, such as lipases or proteases, for the regioselective acylation and esterification could provide an environmentally friendly alternative to traditional chemical methods.

The synthesis of novel analogues is another critical research avenue. By systematically modifying the structural components of this compound, a diverse library of compounds could be generated for screening in various applications.

Table 1: Potential Analogues of this compound for Future Synthesis

R1 (Ester Group)R2 (Acyl Group)Potential Research Focus
Ethyl, Propyl, Isopropyl3-methylbenzoyl, 2-methylbenzoylStructure-Activity Relationship (SAR) studies
Tert-butylBenzoyl, 4-chlorobenzoylInvestigating steric and electronic effects
BenzylCinnamoylIntroduction of additional functional groups for new properties

Novel Mechanistic Insights into this compound Reactivity and Interactions

A detailed understanding of the reactivity and intermolecular interactions of this compound is crucial for predicting its behavior in various environments. Future research should aim to elucidate these fundamental properties.

Key areas for investigation include:

Reaction Kinetics and Mechanisms: Studying the kinetics of hydrolysis of the ester and amide bonds under different pH and temperature conditions would provide insights into the compound's stability. While related benzoate (B1203000) esters can undergo hydrolysis, the specific rates and pathways for this compound are unknown. evitachem.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure, predict reactivity hotspots, and understand the conformational landscape of the molecule. This can help in understanding the near coplanarity observed in similar structures. nih.gov

Supramolecular Chemistry: Investigating the formation of hydrogen bonds, π-π stacking, and other non-covalent interactions is essential. nih.gov X-ray crystallography of the compound and its analogues could reveal the packing in the solid state and guide the design of new materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) suggests a high potential for forming ordered supramolecular structures. nih.gov

Potential for this compound in Advanced Materials Science Applications

The structural features of this compound, such as its aromatic rings and potential for hydrogen bonding, make it an intriguing candidate for applications in materials science.

Unexplored avenues include:

Liquid Crystals: The rigid core and flexible butyl chain are characteristic features of some liquid crystalline compounds. Future studies could involve synthesizing a homologous series of esters with varying alkyl chain lengths to investigate their liquid crystalline properties.

Polymer Science: The molecule could serve as a monomer or an additive in polymer synthesis. For instance, its incorporation into polyester (B1180765) or polyamide backbones could modify the thermal and mechanical properties of the resulting polymers. The aromaticity and potential for photochemical reactions suggest utility in polymer coatings or UV-curable resins. vulcanchem.com

Organic Electronics: The conjugated π-system of the molecule suggests that it could have interesting electronic properties. Research into its potential use as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could be a fruitful area of investigation.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Potential applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data from similar compounds to predict the properties of novel analogues, such as their solubility, melting point, and potential biological activity. nih.gov

De Novo Design: Generative AI models can design new molecules with desired properties, expanding the chemical space around the core structure of this compound. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for the target compound and its analogues. nih.gov

High-Throughput Screening Analysis: When large libraries of analogues are synthesized and tested, ML can be used to analyze the resulting data and identify structure-activity relationships that might not be apparent through traditional analysis.

Table 2: Application of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingDevelop quantitative structure-activity relationship models to predict the biological activity of analogues.Faster identification of lead compounds.
Generative Adversarial Networks (GANs)Generate novel molecular structures with optimized properties.Discovery of new chemical entities with enhanced performance.
Retrosynthesis SoftwarePredict synthetic pathways for target molecules.More efficient and cost-effective synthesis.

Interdisciplinary Approaches to this compound Research in Chemical Biology and Catalysis

The intersection of chemistry with other scientific disciplines offers exciting opportunities for novel discoveries. For this compound, interdisciplinary research in chemical biology and catalysis holds significant promise.

Chemical Biology: The structural similarity of the core scaffold to biologically active molecules, such as benzocaine (B179285) (butyl 4-aminobenzoate), suggests potential applications in chemical biology. nih.gov Future research could explore its use as a molecular probe to study enzyme active sites or as a scaffold for the development of new therapeutic agents. Derivatives of aminobenzoic acid are valuable precursors in medicinal chemistry. nih.gov For example, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as potential EGFR inhibitors. nih.gov

Catalysis: The amide and ester functionalities of the molecule could be designed to act as ligands for metal catalysts. By incorporating coordinating groups into the aromatic rings, novel catalysts could be developed for a range of organic transformations. The synthesis of related compounds has utilized palladium catalysis, indicating a potential avenue for developing catalytic cycles involving this or similar molecular structures. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butyl 3-[(4-methylbenzoyl)amino]benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A stepwise approach involves coupling 4-methylbenzoyl chloride with 3-aminobenzoic acid derivatives, followed by esterification with butanol. Key steps include:

  • Acylation : React 3-aminobenzoic acid with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.
  • Esterification : Use catalytic sulfuric acid or DCC/DMAP in anhydrous butanol under reflux (110–120°C) for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC and confirm with 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1 \text{H} and 13C^{13}\text{C} NMR spectra for characteristic peaks:
  • Ester carbonyl (δ ~168 ppm in 13C^{13}\text{C}).
  • Amide protons (δ ~8.3–8.7 ppm in 1H^1 \text{H}) .
  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to confirm molecular ion peaks (expected m/z ~369 for [M+H]+^+) and assess purity (>95%) .

Q. What solvent systems are suitable for solubility testing of this compound, and how does substituent polarity influence solubility?

  • Methodological Answer :

  • Polarity Effects : The 4-methylbenzoyl group enhances lipophilicity, favoring solubility in dichloromethane, THF, or DMSO. Aqueous solubility is limited but can be improved with co-solvents (e.g., 10% DMSO in PBS for biological assays) .
  • Experimental Protocol : Perform a shake-flask method at 25°C, using UV-Vis spectroscopy to quantify solubility in solvents like ethanol, acetonitrile, and hexane .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved, and what challenges arise in refining its crystal structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, focusing on:
  • Addressing disorder in the butyl chain using PART/ISOR restraints.
  • Validating hydrogen bonding (e.g., N–H···O interactions) with PLATON .
  • Validation : Check ADDSYM for missed symmetry and CCDC Mercury for packing diagrams .

Q. What computational strategies are effective for predicting the bioactivity of this compound against enzyme targets like trypanothione reductase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to Trypanothione Reductase (PDB: 6ER5). Key parameters:
  • Grid box centered on the active site (coordinates from 6ER5).
  • Flexible ligand docking with AMBER force fields .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) arising from rotational isomerism in the amide bond?

  • Methodological Answer :

  • Variable-Temperature NMR : Acquire spectra at 25°C and 60°C in DMSO-d6_6. Broadening or coalescence of peaks indicates restricted rotation.
  • DFT Calculations : Optimize rotamers using Gaussian09 (B3LYP/6-31G*) to predict energy barriers and dominant conformers .

Q. What methodologies are recommended for assessing the compound’s potential toxicity and environmental impact?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR tools like ProTox-II or TEST to estimate acute toxicity (e.g., LD50_{50}) and prioritize in vitro testing .
  • Ecotoxicity Assays : Perform Daphnia magna acute immobilization tests (OECD 202) at 1–100 mg/L, monitoring LC50_{50} over 48 hours .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 3-[(4-methylbenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
butyl 3-[(4-methylbenzoyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.